molecular formula C7H10N2 B2950732 2-Azabicyclo[3.1.1]heptane-1-carbonitrile CAS No. 1392879-18-3

2-Azabicyclo[3.1.1]heptane-1-carbonitrile

Cat. No.: B2950732
CAS No.: 1392879-18-3
M. Wt: 122.171
InChI Key: OCKIVYHVBDUEQZ-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptane-1-carbonitrile is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere, which can improve the metabolic stability and lipophilicity of drug candidates .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.1]heptane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the nitrile group to other functional groups.

    Substitution: Substitution reactions can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxygenated derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-Azabicyclo[3.1.1]heptane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Azabicyclo[3.1.1]heptane-1-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. As a bioisostere, it can mimic the structure and function of other chemical groups, thereby influencing biological activity. This compound can interact with enzymes, receptors, and other proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

2-Azabicyclo[3.1.1]heptane-1-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-azabicyclo[3.1.1]heptane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-7-3-6(4-7)1-2-9-7/h6,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIVYHVBDUEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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